molecular formula C18H18O2S B1416573 (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one CAS No. 824932-89-0

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

Cat. No. B1416573
M. Wt: 298.4 g/mol
InChI Key: PHRSDLZWVTXEOY-RUDMXATFSA-N
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Description

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is a chemical compound with the CAS number 824932-89-0 . It has a molecular weight of 298.40 and a molecular formula of C18H18O2S .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.40 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results.

Scientific Research Applications

Crystal Structure and Molecular Analysis

The crystal structure and molecular analysis of related compounds provide insights into their chemical behavior and potential applications. For instance, the study of (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one highlighted the molecular angles and hydrogen bonding, which could be relevant for the compound (Jasinski et al., 2007).

Corrosion Inhibition

Compounds with methyl substituted phenyl groups, such as the one , have been investigated as corrosion inhibitors. For example, ammonium (2,4-dimethylphenyl)-dithiocarbamate was found to be an effective corrosion inhibitor for steel in acidic solutions (Kıcır et al., 2016).

Optical and Electronic Properties

Chalcone derivatives, similar to the compound of interest, have been analyzed for their optical and electronic properties. Studies on compounds like 1-(3, 4-dimethylphenyl)-3-[4(methylsulfanyl) phenyl] prop-2-en-1-one have revealed significant insights into their nonlinear optical behavior, which could be applicable to the compound (Shetty et al., 2016).

Antioxidant Activity

Compounds structurally related to (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one have been explored for their antioxidant properties. The study of similar 2'-aminochalcone derivatives showed that they exhibited significant antioxidant activity, which could suggest potential biological applications for the compound (Sulpizio et al., 2016).

Biological Interactions

The compound's phenolic structure could influence its interaction with biological systems. Research on phenolic compounds, including those with structures similar to (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one, has shown their impact on gene transfer and transformation rates in plants (Joubert et al., 2002).

Safety And Hazards

The compound has a GHS signal word of “Warning” and is associated with the following precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 . It also has the following hazard statements: H302, H315, H319, H335 .

properties

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2S/c1-12-10-14(11-13(2)18(12)20)4-9-17(19)15-5-7-16(21-3)8-6-15/h4-11,20H,1-3H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRSDLZWVTXEOY-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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